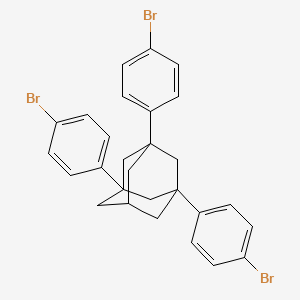
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane is a chemical compound characterized by its adamantane core structure, which is a tricyclic hydrocarbon The adamantane core is substituted at the 1, 3, and 5 positions with 4-bromophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, which is a commercially available compound.
Bromination: The adamantane core is brominated at the 1, 3, and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated adamantane is then subjected to a coupling reaction with 4-bromophenyl groups. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the brominated adamantane reacts with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl rings can undergo oxidation to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction of bromine atoms.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution for oxidation of phenyl rings.
Major Products Formed
Substitution: Formation of substituted phenyladamantane derivatives.
Reduction: Formation of hydrogenated phenyladamantane derivatives.
Oxidation: Formation of phenol or quinone derivatives.
Aplicaciones Científicas De Investigación
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.
Medicine: Explored for its potential as a drug candidate or drug delivery system, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a rigid and stable framework, while the 4-bromophenyl groups can engage in specific interactions with target molecules, influencing their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-chlorophenyl)adamantane: Similar structure with chlorine substituents instead of bromine.
1,3,5-Tris(4-fluorophenyl)adamantane: Similar structure with fluorine substituents instead of bromine.
1,3,5-Tris(4-methylphenyl)adamantane: Similar structure with methyl substituents instead of bromine.
Uniqueness
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and binding properties. This makes it particularly useful in applications where specific interactions with molecular targets are desired.
Propiedades
Fórmula molecular |
C28H25Br3 |
|---|---|
Peso molecular |
601.2 g/mol |
Nombre IUPAC |
1,3,5-tris(4-bromophenyl)adamantane |
InChI |
InChI=1S/C28H25Br3/c29-23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(30)10-4-21)18-28(15-19,17-26)22-5-11-25(31)12-6-22/h1-12,19H,13-18H2 |
Clave InChI |
BDXHVDHTRYPMMX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
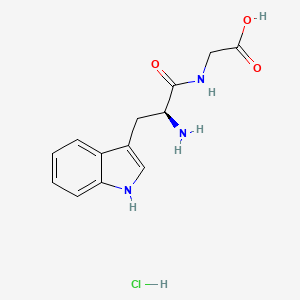
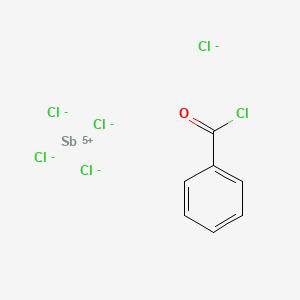

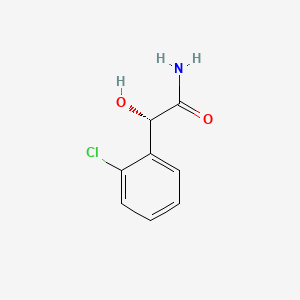
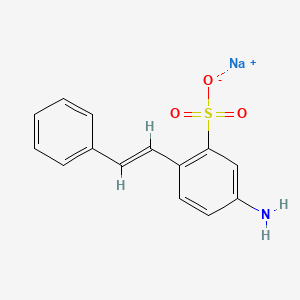

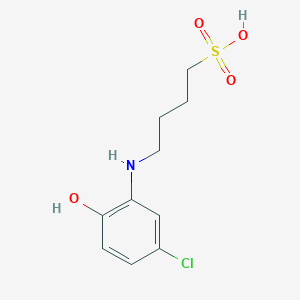



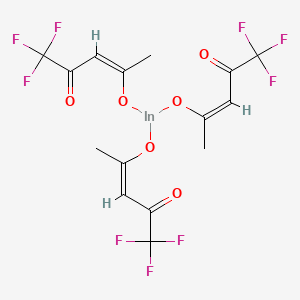
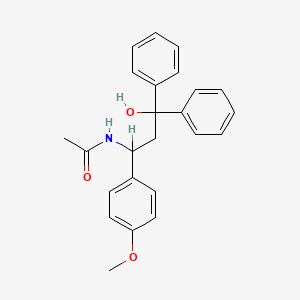
![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
